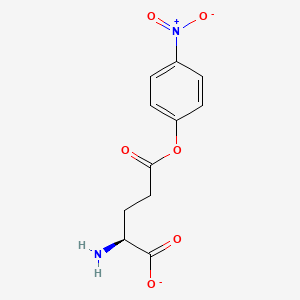
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is an organic compound that belongs to the class of nitrophenyl ethers These compounds are characterized by the presence of a nitrobenzene moiety that carries an ether group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate typically involves the reaction of 4-nitrophenol with a suitable amino acid derivative under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and catalysts like iron powder or ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ether group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted compounds.
Applications De Recherche Scientifique
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of (2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. This interaction can result in various biological effects, such as modulation of signal transduction pathways and alteration of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(4-nitrophenoxy)methyl]oxirane: Another nitrophenyl ether with similar structural features.
4-{[(1R,2S)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile: A compound with a similar nitrophenyl ether moiety.
Uniqueness
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate is unique due to its specific amino acid derivative structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
58238-68-9 |
|---|---|
Formule moléculaire |
C11H11N2O6- |
Poids moléculaire |
267.21 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(4-nitrophenoxy)-5-oxopentanoate |
InChI |
InChI=1S/C11H12N2O6/c12-9(11(15)16)5-6-10(14)19-8-3-1-7(2-4-8)13(17)18/h1-4,9H,5-6,12H2,(H,15,16)/p-1/t9-/m0/s1 |
Clé InChI |
GZNVSDIMDNPHID-VIFPVBQESA-M |
SMILES isomérique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC[C@@H](C(=O)[O-])N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCC(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


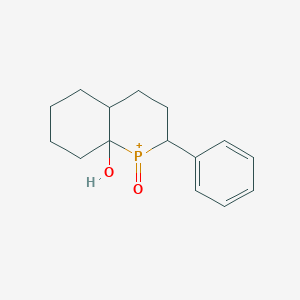

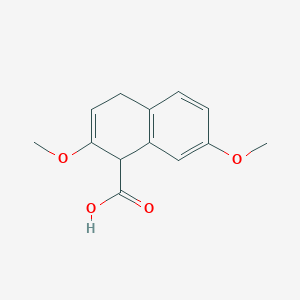
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
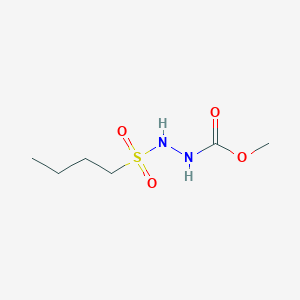
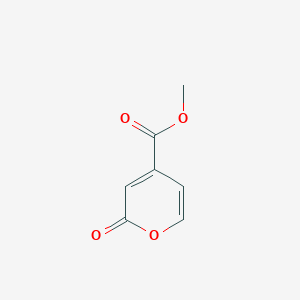
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
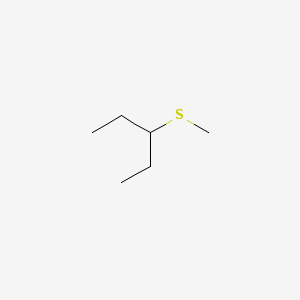
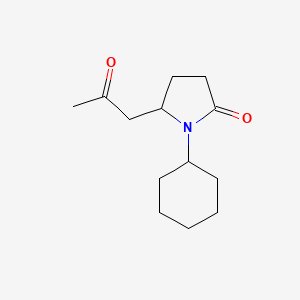
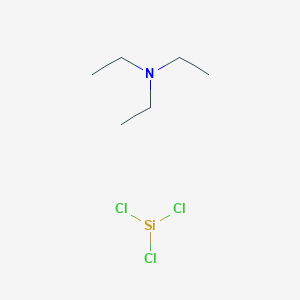
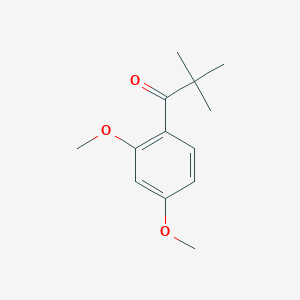
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
